molecular formula C10H12INS B1333467 3-Ethyl-2-methylbenzothiazolium iodide CAS No. 3119-93-5

3-Ethyl-2-methylbenzothiazolium iodide

Cat. No.: B1333467
CAS No.: 3119-93-5
M. Wt: 305.18 g/mol
InChI Key: HWFCSPDBFXYFKY-UHFFFAOYSA-M
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Description

3-Ethyl-2-methylbenzothiazolium iodide (CAS 3119-93-5) is a quaternary ammonium salt featuring a benzothiazole core, composed of a fused benzene and thiazole ring. Its molecular formula is C₁₀H₁₂INS (MW: 305.18 g/mol), with an iodide counterion enhancing its ionic character . The compound typically exists as a yellowish crystalline solid, soluble in polar solvents like water and ethanol due to its ionic nature . Key applications include:

  • Dye synthesis: Serves as a precursor for fluorescent probes and conjugated systems .
  • Biological studies: Interacts with biomolecules due to its cationic properties .
  • Metal ion extraction: Used in analytical chemistry for selective ion binding .

Properties

IUPAC Name

3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NS.HI/c1-3-11-8(2)12-10-7-5-4-6-9(10)11;/h4-7H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCSPDBFXYFKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883951
Record name Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1)
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Molecular Weight

305.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3119-93-5
Record name 3-Ethyl-2-methylbenzothiazolium iodide
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Record name Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1)
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Record name Benzothiazolium, 3-ethyl-2-methyl-, iodide (1:1)
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Record name 3-ethyl-2-methylbenzothiazolium iodide
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Preparation Methods

The synthesis of 3-Ethyl-2-methylbenzothiazolium iodide typically involves the reaction of 2-methylbenzothiazole with ethyl iodide under specific conditions. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Ethyl-2-methylbenzothiazolium iodide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-2-methylbenzothiazolium iodide involves its interaction with specific molecular targets. In fluorescence spectrometry, it reacts with aldehydes to form fluorescent adducts, which can be detected and measured. The pathways involved in its action include the formation of these adducts through nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Benzothiazolium and Related Compounds

Structural and Functional Analogues

Substituted Benzothiazolium Salts

The reactivity and applications of benzothiazolium salts are highly dependent on substituents. Key analogues include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
3-Ethyl-2-methylbenzothiazolium iodide (Target) Ethyl (N3), Methyl (C2) 305.18 g/mol Fluorescent dye synthesis, metal extraction
2,3-Dimethylbenzothiazolium iodide (4a) Methyl (N3, C2) 291.15 g/mol Forms conjugated systems via Knoevenagel reactions
3-Benzyl-2-methylbenzothiazolium bromide (4c) Benzyl (N3), Methyl (C2) 330.24 g/mol Enhanced lipophilicity for bioactivity studies
3-Ethyl-6-iodo-2-methylbenzothiazolium iodide Iodo (C6), Ethyl (N3), Methyl (C2) 432.18 g/mol Higher molecular weight; yellowish crystals (m.p. >265°C, dec.)

Key Observations :

  • Substituent Effects: Ethyl vs. Benzyl (N3): Introduces aromaticity and lipophilicity in 4c, favoring interactions with hydrophobic biomolecules . Iodo Substituent (C6): Enhances molecular polarizability in the iodo derivative, making it suitable for photochemical applications .
Crown Ether Derivatives

The compound 2-[4-(I-aza-4,7,10,13-tetraoxacyclopentadecyl)styryl]-3-ethylbenzothiazolium perchlorate (L1) , synthesized from the target compound (L2), demonstrates superior metal ion extraction efficiency (e.g., Hg²⁺, Pd²⁺) due to its crown ether moiety . L1’s selectivity arises from host-guest interactions, unlike L2, which relies solely on ionic interactions.

Benzoxazolium Analogues

3-Ethyl-2-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]benzoxazolium iodide (CAS 68006-75-7) replaces the benzothiazole sulfur with oxygen. This change increases electronegativity, altering electronic properties (e.g., absorption/emission spectra) in dye applications .

Physicochemical Properties

  • Solubility : Bromide salts (e.g., 4c) are less soluble in polar solvents than iodide analogues due to halide counterion effects .
  • Thermal Stability : The 6-iodo derivative decomposes above 265°C, while the target compound’s stability is moderate but sensitive to light and heat .

Biological Activity

3-Ethyl-2-methylbenzothiazolium iodide (C10H12INS), a compound belonging to the benzothiazole family, has garnered attention in various fields, particularly in biological and analytical chemistry. Its unique structural properties contribute to its diverse biological activities, making it a subject of interest for researchers.

  • Molecular Formula : C10H12INS
  • Molecular Weight : 305.18 g/mol
  • IUPAC Name : 3-ethyl-2-methyl-1,3-benzothiazol-3-ium; iodide
  • CAS Number : 3119-93-5

The biological activity of this compound is primarily attributed to its ability to form fluorescent adducts through nucleophilic substitution reactions with various biological molecules. This property is exploited in diagnostic assays and histological applications, where it acts as a fluorescent probe for detecting specific biomolecules .

Fluorescent Properties

The compound exhibits fluorescence under UV light, with emission peaks typically observed around 570 nm. The intensity of this fluorescence can vary based on the solvent's polarity, demonstrating higher intensity in nonpolar solvents compared to aqueous solutions .

Biological Applications

  • Diagnostic Assays :
    • Used in fluorescence spectrometry for detecting aldehydes and other reactive species in biological samples.
    • Acts as a reagent in histological staining procedures due to its selective binding properties.
  • Antimicrobial Activity :
    • Some studies have indicated potential antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation .
  • Dye Synthesis :
    • Serves as a precursor in synthesizing dyes with neocyanine structures, which are utilized in various applications including photodynamic therapy and imaging .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Diagnostic AssaysFluorescent probe for biomolecule detection,
AntimicrobialPotential activity against certain pathogens
Dye SynthesisPrecursor for neocyanine dye synthesis,

Case Study: Fluorescence Spectrometry

In a study examining the interaction of this compound with aldehydes, it was found that the compound forms stable fluorescent adducts that can be quantitatively measured. This property is particularly useful for developing sensitive assays for biomolecules in clinical diagnostics .

Case Study: Antimicrobial Properties

Research into the antimicrobial effects of benzothiazole derivatives, including this compound, has shown varying degrees of activity against Gram-positive and Gram-negative bacteria. The exact mechanisms remain under investigation, but initial results suggest that structural modifications can enhance efficacy .

Q & A

Advanced Research Question

  • As a precursor : The benzothiazolium moiety undergoes condensation to form cyanine dyes (e.g., DpCy7), where its electrophilic methyl/ethyl groups facilitate nucleophilic attack by aldehydes .
  • As a recognition group : The iodide counterion and planar benzothiazole structure enable selective binding to anions (e.g., CN^-) via electrostatic interactions and π-stacking .
    Experimental design :
  • For fluorophore applications, prioritize reaction yield via excess benzothiazolium reagent.
  • For recognition roles, modify substituents (e.g., electron-withdrawing groups) to enhance binding affinity .

What analytical techniques are essential for characterizing intermediates in multi-step syntheses involving this compound?

Basic Research Question

  • TLC monitoring : Use silica plates with UV visualization to track reaction progress.
  • Spectroscopic validation :
    • 1H^1H-NMR to confirm proton environments (e.g., methyl/ethyl groups at δ 2.05–2.20 ppm).
    • FT-IR for C=N stretching (~1600 cm1^{-1}) in condensation products .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M-I]+^+ for the benzothiazolium cation) .

How can researchers address discrepancies in CAS registry numbers or synonyms when sourcing this compound?

Basic Research Question

  • Cross-referencing : Verify CAS RN 73590-85-9 (primary) against synonyms like "2-Methyl-3-ethylbenzothiazole-3-ium iodide" .
  • Supplier validation : Request certificates of analysis (CoA) with NMR and HPLC data.
  • Structural confirmation : Compare 1H^1H-NMR shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) with literature .

What computational methods support the design of benzothiazolium-based sensors for targeted analytes?

Advanced Research Question

  • DFT calculations : Model HOMO-LUMO gaps to predict absorption/emission wavelengths.
  • Molecular docking : Simulate interactions between the benzothiazole core and analytes (e.g., CN^-) to optimize binding pockets .
  • MD simulations : Assess stability of sensor-analyte complexes in solvent environments .

How do solvent polarity and counterion exchange affect the compound’s reactivity in nucleophilic substitutions?

Advanced Research Question

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of iodide, facilitating counterion exchange (e.g., with PF6_6^- for improved solubility).
  • Ion-pair effects : Larger counterions (e.g., bis(triflimide)) reduce electrostatic interactions, increasing reaction rates .
    Experimental validation :

Conduct conductivity measurements to monitor ion dissociation.

Use 19F^{19}F-NMR to track counterion exchange dynamics.

What are the ethical and safety considerations when handling this compound in laboratory settings?

Basic Research Question

  • Toxicity : Limited data on chronic exposure; use PPE (gloves, goggles) and work in fume hoods.
  • Waste disposal : Neutralize iodide waste with sodium thiosulfate before disposal .
  • Documentation : Maintain SDS records and incident protocols per OSHA guidelines .

How can researchers leverage spectroscopic data to resolve structural ambiguities in benzothiazolium derivatives?

Advanced Research Question

  • 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm substitution patterns.
  • X-ray crystallography : Resolve absolute configuration for chiral derivatives (e.g., asymmetric benzothiazole derivatives) .
  • UV-Vis titration : Correlate bathochromic shifts with analyte binding stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-2-methylbenzothiazolium iodide
Reactant of Route 2
3-Ethyl-2-methylbenzothiazolium iodide

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